Cas no 104884-91-5 (Piperidinium, 1-[(2b,3a,5a,16b)-3-(acetyloxy)-2-(1-piperidinyl)androstan-16-yl]-1-(2-propenyl)-,bromide (9CI))

Piperidinium, 1-[(2b,3a,5a,16b)-3-(acetyloxy)-2-(1-piperidinyl)androstan-16-yl]-1-(2-propenyl)-,bromide (9CI) structure
104884-91-5 structure
Product Name:Piperidinium, 1-[(2b,3a,5a,16b)-3-(acetyloxy)-2-(1-piperidinyl)androstan-16-yl]-1-(2-propenyl)-,bromide (9CI)
Numero CAS:104884-91-5
MF:C34H57BrN2O2
MW:605.732589483261
CID:216665
PubChem ID:128704
Update Time:2025-04-19

Piperidinium, 1-[(2b,3a,5a,16b)-3-(acetyloxy)-2-(1-piperidinyl)androstan-16-yl]-1-(2-propenyl)-,bromide (9CI) Proprietà chimiche e fisiche

Nomi e identificatori

    • Piperidinium, 1-[(2b,3a,5a,16b)-3-(acetyloxy)-2-(1-piperidinyl)androstan-16-yl]-1-(2-propenyl)-,bromide (9CI)
    • [(2S,3S,5S,10S,13R,16S)-10,13-dimethyl-2-piperidin-1-yl-16-(1-prop-2-enylpiperidin-1-ium-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate,bromide
    • Androstane,piperidinium deriv.
    • Org 7684
    • 104884-91-5
    • SCHEMBL1650340
    • Org-7684
    • Piperidinium, 1-((2beta,3alpha,5alpha,16beta)-3-(acetyloxy)-2-(1-piperidinyl)androstan-16-yl)-1-(2-propenyl)-, bromide
    • 3-(Acetyloxy)-2-(piperidin-1-yl)-16-[1-(prop-2-en-1-yl)piperidin-1-ium-1-yl]androstane bromide
    • [(2S,3S,5S,10S,13R,16S)-10,13-Dimethyl-2-piperidin-1-yl-16-(1-prop-2-enylpiperidin-1-ium-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate;bromide
    • DTXSID40909260
    • Inchi: 1S/C34H57N2O2.BrH/c1-5-18-36(19-10-7-11-20-36)27-22-30-28-13-12-26-21-32(38-25(2)37)31(35-16-8-6-9-17-35)24-34(26,4)29(28)14-15-33(30,3)23-27;/h5,26-32H,1,6-24H2,2-4H3;1H/q+1;/p-1/t26-,27-,28?,29?,30?,31-,32-,33+,34-;/m0./s1
    • Chiave InChI: AEIJWTZQBCTTFW-YLWCDYKMSA-M
    • Sorrisi: [Br-].O(C(C)=O)[C@@H]1[C@H](C[C@@]2(C)[C@H](C1)CCC1C2CC[C@]2(C)C[C@H](CC12)[N+]1(CC=C)CCCCC1)N1CCCCC1

Proprietà calcolate

  • Massa esatta: 546.9143
  • Massa monoisotopica: 604.360342
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 39
  • Conta legami ruotabili: 6
  • Complessità: 876
  • Conteggio di unità legate in modo Covalent: 2
  • Conto di stereocentri atomici definito: 6
  • Conta stereocentri atomici non definiti: 3
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 29.5

Proprietà sperimentali

  • Punto di ebollizione: °Cat760mmHg
  • Punto di infiammabilità: °C
  • PSA: 29.54
  • LogP: 3.88120
Fornitori consigliati
Shenzhen Yaoyuan R&D Center Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shenzhen Yaoyuan R&D Center Co.,Ltd
Hunan Well Medicine Synthesis Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hunan Well Medicine Synthesis Technology Co., Ltd.
Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinan Hanyu Chemical Co.,Ltd.
PRIBOLAB PTE.LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
PRIBOLAB PTE.LTD
Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Changzhou Guanjia Chemical Co., Ltd